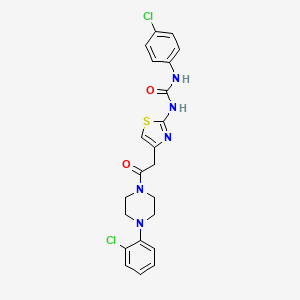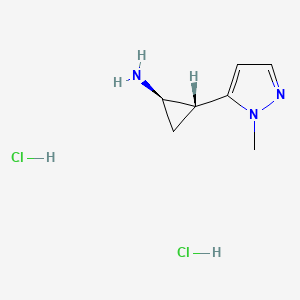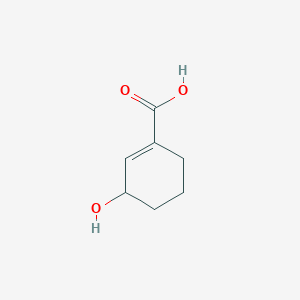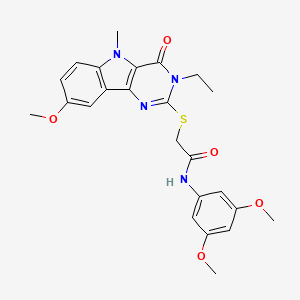
6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
The synthesis and application of heterocyclic compounds, such as pyridazines and pyridazones, are of significant interest due to their versatility in forming complex molecular structures. Supramolecular capsules derived from calixpyrrole scaffolds, which share structural similarities with pyridazinone derivatives, have shown promising results in self-assembly processes. These capsules can encapsulate various molecules, offering potential applications in drug delivery, molecular recognition, and sensor design. The construction of such capsules involves the self-assembly of calix[4]pyrrole units, demonstrating the compound's role in innovative chemical engineering and design (Ballester, 2011).
Catalysis and Organic Synthesis
The compound's framework is closely related to pyridazine and pyridazone analogues, which are pivotal in the development of new catalytic methods and the synthesis of biologically active molecules. Research in this area focuses on creating novel catalysts that can facilitate a variety of chemical reactions, enhancing efficiency and selectivity. Such developments have broad implications for pharmaceutical manufacturing, where the synthesis of complex molecules requires innovative catalytic strategies (Kamneva et al., 2018).
Medicinal Chemistry
Pyridine derivatives, including structures similar to 6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one, exhibit a wide range of biological activities. Their roles in medicinal chemistry are expanding, with applications in developing new therapeutic agents. Such compounds have been explored for their potential antibacterial, antiviral, and anticancer properties, highlighting their importance in the search for new drugs. The versatility of pyridine-based structures in drug design underscores their significance in addressing diverse health challenges (Altaf et al., 2015).
Optoelectronics and Material Science
The incorporation of pyridazine and pyrimidine rings into π-extended conjugated systems has shown significant promise in creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. The electronic properties of pyridazine derivatives make them suitable for developing advanced materials that can be used in various technological applications, from energy-efficient lighting to solar energy conversion (Lipunova et al., 2018).
Propiedades
IUPAC Name |
6-(3,4-dimethylphenyl)-2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-5-6-16(10-14(13)2)17-7-8-18(22)21(20-17)12-15-4-3-9-19-11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFSYPBBUXKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2986292.png)
![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)
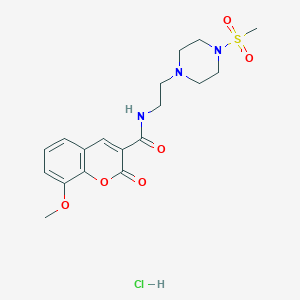
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986302.png)

